Hydrosulfide

Wastewater treatment Acid mine drainage remediation Heavy metal recovery

Hydrosulfide (HS⁻, bisulfide) is the monoprotic conjugate base of hydrogen sulfide (H₂S), with sodium hydrosulfide (NaHS) serving as the principal commercial salt form. In aqueous solution, HS⁻ exists in a pH-dependent equilibrium with H₂S and S²⁻, with a primary pKa₁ of approximately 6.9–7.05.

Molecular Formula HS-
Molecular Weight 33.08 g/mol
CAS No. 14337-03-2
Cat. No. B10849385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrosulfide
CAS14337-03-2
Molecular FormulaHS-
Molecular Weight33.08 g/mol
Structural Identifiers
SMILES[SH-]
InChIInChI=1S/H2S/h1H2/p-1
InChIKeyRWSOTUBLDIXVET-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Hydrosulfide (NaHS, CAS 14337-03-2): Technical Specifications and Procurement-Grade Differentiation for Hydrosulfide Anion


Hydrosulfide (HS⁻, bisulfide) is the monoprotic conjugate base of hydrogen sulfide (H₂S), with sodium hydrosulfide (NaHS) serving as the principal commercial salt form. In aqueous solution, HS⁻ exists in a pH-dependent equilibrium with H₂S and S²⁻, with a primary pKa₁ of approximately 6.9–7.05 [1][2]. At physiological pH (∼7.4), H₂S is predominantly ionized to HS⁻, making NaHS the preferred H₂S/HS⁻ donor in biochemical research [3]. NaHS is a 1:1 electrolyte that exhibits substantially higher solubility in organic solvents compared to sodium sulfide (Na₂S), a critical differentiator for synthetic applications [4]. This compound is available in multiple physical forms (solid flakes, crystals, powder, and aqueous solutions of 30–50% concentration) and across a purity spectrum ranging from technical grade (≥70%) to analytical/reagent grade (≥98%) [5].

Why Generic Substitution of Hydrosulfide (HS⁻) Sources Compromises Experimental and Process Outcomes


Substituting NaHS with alternative sulfide sources—most notably sodium sulfide (Na₂S) or direct H₂S gas—introduces quantifiable performance divergences that cannot be remediated through simple stoichiometric adjustment. Na₂S delivers S²⁻ directly, producing a substantially higher solution alkalinity and a different pH-dependent speciation profile ; this alters precipitation kinetics, generates coarser precipitates in metal removal applications, and modifies flotation selectivity in mining operations [1]. In organic synthesis, Na₂S exhibits negligible solubility in organic media, whereas NaHS dissolves readily, enabling homogeneous reaction conditions unattainable with Na₂S [2]. Furthermore, NaHS provides controlled, stoichiometric H₂S/HS⁻ release without the safety and handling complexities of compressed H₂S gas cylinders. Impurity profiles diverge sharply between grades: technical grade NaHS (≥70% purity) contains iron and heavy metal contaminants acceptable for industrial applications but disqualifying for analytical or synthetic chemistry, where reagent grade (≥98% purity) is mandatory [3]. These non-interchangeable characteristics necessitate product-specific selection based on application-critical parameters.

Quantitative Comparative Evidence for Sodium Hydrosulfide (NaHS) Differentiation Versus Alternative Sulfide Sources


Metal Sulfide Precipitation Efficiency: NaHS (HS⁻) Achieves 1–30 μg/L Residual Metal Concentrations with Faster Kinetics and Finer Precipitates Compared to Hydroxide Precipitation

In comparative sulfide precipitation studies, HS⁻-solution derived from NaHS achieved post-precipitation residual metal concentrations of 1–30 μg/L across multiple metals, while operating at pH 8 with the sulfide present as HS⁻ [1]. This pH condition prevents H₂S gas formation and mitigates toxic gas evolution risk. In contrast, hydroxide precipitation (using lime or caustic) typically requires raising pH to approximately 9 and produces metal hydroxide sludges with higher solubility products than the corresponding metal sulfides [1]. Additionally, precipitation with HS⁻ was characterized as 'fast' and produced 'fine precipitates,' whereas Na₂S-based precipitation under different pH conditions yields coarser particulates with altered settling and dewatering characteristics [1][2].

Wastewater treatment Acid mine drainage remediation Heavy metal recovery Sulfide precipitation

Organic Synthesis: Cu(I)-Catalyzed Thiolation Cyclization Using NaHS Achieves 81% Yield with Regio- and Stereoselective Control for CF₃-Containing Isothiochromenes

NaHS functions as an efficient sulfur nucleophile in copper(I)-catalyzed tandem thiolation-cyclization reactions. In the synthesis of CF₃-containing 1H-isothiochromenes from 1-chloro-1,5-enynes, NaHS combined with CuI catalyst (10 mol%) and 1,10-phenanthroline ligand in DMF at 80 °C for 12 hours afforded the desired product in 81% isolated yield [1]. This regio- and stereoselective transformation proceeds via 6-exo-dig heterocyclization. In contrast, alternative sulfur sources such as Na₂S are insoluble in DMF and other organic solvents, precluding their use in homogeneous catalytic systems [2]. Thiourea-based methods, another alternative, require multi-step procedures with complex operation, whereas NaHS enables a one-step synthesis under mild conditions [3].

Organic synthesis Thiolation C–S bond formation Heterocycle synthesis Copper catalysis

Solubility and Electrolyte Behavior: NaHS as a 1:1 Electrolyte Exhibits Markedly Higher Organic Solvent Solubility Versus Na₂S, Enabling Homogeneous Organic-Phase Reactions

Sodium hydrosulfide (NaHS) is a 1:1 electrolyte that demonstrates significantly higher solubility in organic solvents compared to sodium sulfide (Na₂S) [1][2]. NaHS is soluble in water and alcohol (ethanol, methanol), with aqueous solutions exhibiting strong alkalinity . In contrast, Na₂S is described as 'insoluble in organic solvents' [1]. This solubility differential stems from the different ionic character and lattice energy of the two salts. The organic solubility of NaHS permits its use as a sulfur nucleophile in homogeneous reactions in solvents such as DMF and alcohols, whereas Na₂S is restricted to aqueous or biphasic systems . Furthermore, NaHS solutions have 'much lower alkalinity' than Na₂S solutions at equivalent molar concentrations , which is critical for pH-sensitive applications including flotation and precipitation processes.

Organic synthesis Solubility Reagent selection Sulfur nucleophile Homogeneous catalysis

Purity and Grade Differentiation: Reagent Grade NaHS (≥98% Purity) Versus Industrial Grade (≥70% Purity) with Trace Metal Specifications

Sodium hydrosulfide is commercially available across distinct purity tiers with quantifiable differences in active content and impurity profiles. Reagent/analytical grade NaHS specifies purity ≥98.0%, while industrial/technical grade specifies ≥70.0% minimum NaHS content [1]. Premium industrial grade further restricts moisture content to ≤0.5% (free water by Karl Fischer), total sulfide impurities (as S²⁻) to ≤0.05%, lead to ≤10 mg/kg, arsenic to ≤5 mg/kg, and water-insoluble matter (0.45 μm filter residue) to ≤0.1% [1]. Technical grade (90–95% purity) is appropriate for ore flotation and wastewater treatment where trace impurities do not compromise performance; reagent grade is mandatory for analytical chemistry, metal ion detection (Pb, Cu, Cd), and laboratory synthesis requiring reproducible results . Iron content is particularly critical: ultra-low iron is essential for synthetic fiber production to avoid contamination, while controlled iron levels in water treatment grades affect precipitate color and dewaterability [2].

Analytical chemistry Reagent grade Purity specification Trace metals Quality control

Application-Optimized Procurement Scenarios for Sodium Hydrosulfide (NaHS) Based on Quantified Performance Evidence


Acid Mine Drainage and Industrial Wastewater Heavy Metal Precipitation

NaHS in aqueous solution (40–45% or prepared from 70% flakes) is the optimal sulfide source for metal precipitation in wastewater treatment where discharge limits are stringent. As demonstrated in comparative studies, HS⁻-based precipitation achieves residual metal concentrations of 1–30 μg/L, sufficient to meet most regulatory discharge limits for Cu, Zn, Pb, Cd, Ni, and Hg [1]. The process operates at pH 8 with HS⁻ as the dominant species, a lower pH increase than hydroxide precipitation (pH ∼9), reducing chemical consumption for pH adjustment and minimizing H₂S gas evolution risk [1]. Technical grade NaHS (≥70% purity) is appropriate for this application, with cost per ton being the primary procurement consideration. For applications where precipitate color or dewaterability is critical, specifications should include controlled iron content limits [2].

Copper-Catalyzed Thiolation and C–S Bond Formation in Organic Synthesis

For laboratory-scale organic synthesis involving thiolation, heterocycle construction, or C–S bond formation in organic solvents (DMF, alcohols), NaHS is the only viable solid sulfide source due to its organic solubility—a property not shared by Na₂S [1]. Reagent grade NaHS (≥98% purity, analytical grade) must be procured to ensure reproducibility and avoid side reactions from metal contaminants (Fe, Pb, As) present in technical grades [2]. Synthetic applications include: Cu(I)-catalyzed synthesis of CF₃-containing isothiochromenes (81% yield) [3], one-step mercaptan synthesis, benzothiazole preparation, and 4-methoxybenzothioamide formation . The hydrate form (NaHS·xH₂O) is typically supplied as chips or flakes with concentration ≥60% (by Na₂S₂O₃ titration) and melting point 52–54 °C .

Mining Flotation: Sulfidization and Mineral Depression/Activation

In mining flotation circuits, NaHS serves as a sulfidizing agent for oxide mineral recovery and as a depressant for sulfide minerals. The choice between NaHS and Na₂S depends critically on the target operating pH, as Na₂S generates higher alkalinity [1]. At low dose rates (<500 g/t), NaHS depresses Zn sulfide (sphalerite) and Fe sulfide (pyrite, pyrrhotite) minerals; at medium dose rates, it activates oxidized and tarnished minerals; at high dose rates (>500 g/t), it depresses all sulfides to enable reverse flotation [1]. High-purity sodium hydrosulfide with strict impurity control is required for this application to maintain flotation efficiency and mineral recovery [2]. The product is typically procured as 70% flakes or 40–45% solution; form selection balances transportation cost (solid favored) against operational convenience (liquid favored for automated dosing) [2].

Analytical Chemistry and Trace Metal Detection Standards

For analytical applications including metal ion detection (Pb, Cu, Cd), preparation of sulfide standards, and mineralogical research, only reagent grade NaHS (≥98% purity, ACS or AR grade) is acceptable [1]. This grade guarantees traceable impurity profiles: lead ≤10 mg/kg, arsenic ≤5 mg/kg, total sulfide impurities (as S²⁻) ≤0.05%, and water-insoluble matter ≤0.1% [2]. Technical grade NaHS is categorically unsuitable for these applications due to variable impurity content that would compromise detection limits and calibration accuracy. Procurement should verify compliance with national or international standards such as GB/T, ASTM, or ACS [3]. Typical packaging includes smaller quantities (e.g., 100 g, 500 g) with certificates of analysis providing lot-specific purity data.

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